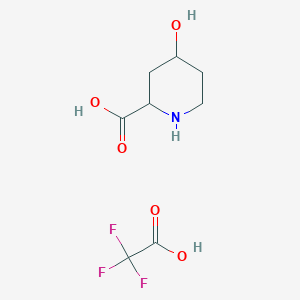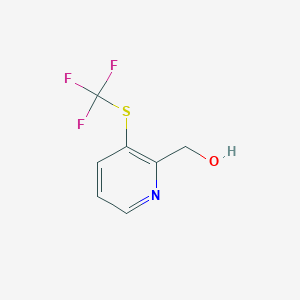
(3-((Trifluoromethyl)thio)pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((Trifluoromethyl)thio)pyridin-2-yl)methanol is an organic compound with the molecular formula C7H6F3NOS It is characterized by the presence of a trifluoromethylthio group attached to a pyridine ring, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-((Trifluoromethyl)thio)pyridin-2-yl)methanol typically involves the reaction of 2-chloropyridine with trifluoromethanesulfenyl chloride in the presence of a base, followed by reduction with a suitable reducing agent to introduce the methanol group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Safety measures are crucial due to the reactivity of the trifluoromethylthio group and the potential hazards associated with the reagents used.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form derivatives with altered functional groups, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3-((Trifluoromethyl)thio)pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules with potential pharmaceutical applications.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical studies.
Medicine: Its derivatives may exhibit pharmacological activities, including antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the development of agrochemicals and materials with specialized properties.
Wirkmechanismus
The mechanism of action of (3-((Trifluoromethyl)thio)pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
(3-(Trifluoromethyl)pyridin-2-yl)methanol: Lacks the thio group, resulting in different chemical properties and reactivity.
(3-(Trifluoromethylthio)phenyl)methanol: Contains a phenyl ring instead of a pyridine ring, leading to variations in biological activity and applications.
Uniqueness: (3-((Trifluoromethyl)thio)pyridin-2-yl)methanol is unique due to the presence of both the trifluoromethylthio group and the pyridine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its applicability in various scientific fields.
Eigenschaften
Molekularformel |
C7H6F3NOS |
|---|---|
Molekulargewicht |
209.19 g/mol |
IUPAC-Name |
[3-(trifluoromethylsulfanyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H6F3NOS/c8-7(9,10)13-6-2-1-3-11-5(6)4-12/h1-3,12H,4H2 |
InChI-Schlüssel |
AZODZVJIMKASJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)CO)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


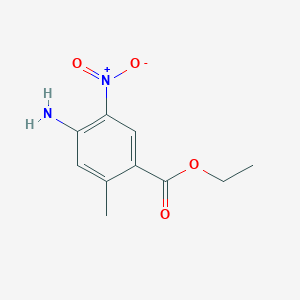
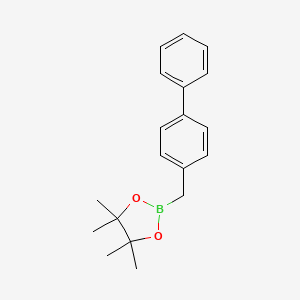
![7-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13661191.png)
![7-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13661192.png)
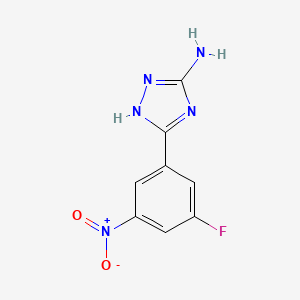
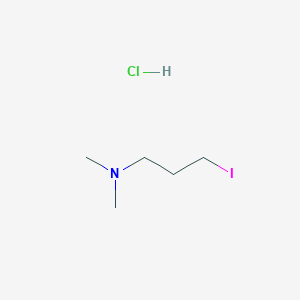

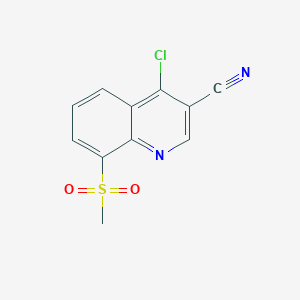

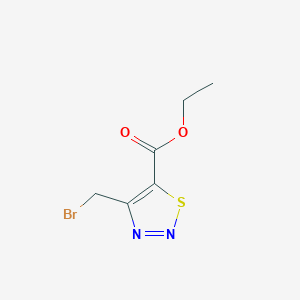
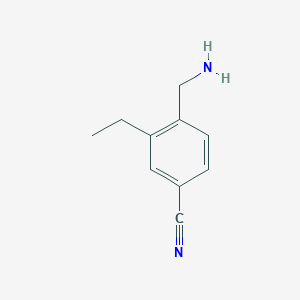
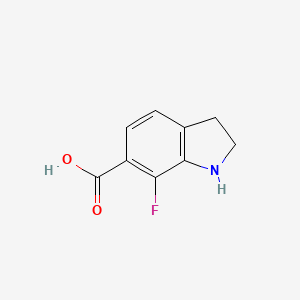
![4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B13661248.png)
